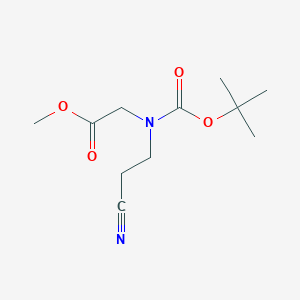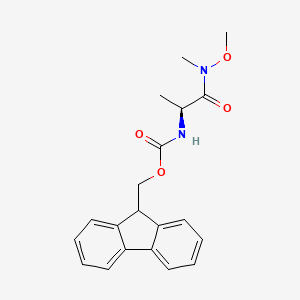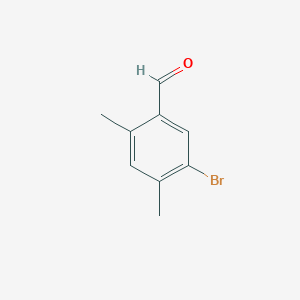
N-Boc-N-(2-Cyanoethyl)glycine methyl ester
Vue d'ensemble
Description
N-Boc-N-(2-Cyanoethyl)glycine methyl ester, also known as t-Boc-Gly-CN, is an amino acid derivative that is commonly used in scientific research. It is used as a pharmaceutical, chemical, paint, and dye intermediate .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The linear formula of N-Boc-N-(2-Cyanoethyl)glycine methyl ester is C11H18N2O4 .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The molecular weight of N-Boc-N-(2-Cyanoethyl)glycine methyl ester is 242.27 g/mol. Its refractive index is 1.437 (lit.) . The boiling point is 190 °C (lit.) and the density is 1.079 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Peptide Nucleic Acids (PNAs)
This compound plays a crucial role in the synthesis of Peptide Nucleic Acids (PNAs), which are synthetic biomolecules with great potential in medicine . PNAs are considered more advantageous than natural oligonucleotides because they have a peptide-like backbone, forming highly stable amide/peptide bonds between the monomeric units . This property protects these molecules from depurination, a common phenomenon that occurs in oligonucleotide molecules under acidic conditions .
Development of Safety-Catch Protecting Group Strategy
The compound is used in the development of a safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of PNAs . This strategy is based on a safety-catch protecting group scheme for the exocyclic nitrogen of the side-chain bases and the linker .
Synthesis of PNA-Oligonucleotide Conjugates
“N-Boc-N-(2-Cyanoethyl)glycine methyl ester” is used in the synthesis of PNA-oligonucleotide conjugates, which are attracting immense interest currently because of their use in the biomedical and diagnostic field as antigene and molecular sensors .
Preparation of N-(2-Aminoethyl)glycine Derivatives
In the field of peptide nucleic acid research to develop unusual or modified monomers, there is a requirement to prepare N-(2-aminoethyl)glycine derivatives. This compound is a key intermediate in the synthesis of all standard PNA monomers .
Pharmaceutical Applications
It is used as a pharmaceutical intermediate . However, the specific applications in pharmaceuticals are not detailed in the sources.
Chemical Industry Applications
The compound is used as a chemical intermediate . The specific applications in the chemical industry are not detailed in the sources.
Mécanisme D'action
Target of Action
It is known to be used as a pharmaceutical, chemical, paint, and dye intermediate .
Mode of Action
It is known to be involved in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
Its involvement in the suzuki–miyaura (sm) cross-coupling reaction suggests that it may play a role in carbon–carbon bond formation .
Pharmacokinetics
Its use as a pharmaceutical intermediate suggests that it may have bioavailability relevant to drug delivery .
Result of Action
Its role in the suzuki–miyaura (sm) cross-coupling reaction suggests that it may contribute to the formation of carbon–carbon bonds .
Action Environment
N-Boc-N-(2-Cyanoethyl)glycine methyl ester should be stored at room temperature and kept away from oxidizing agents . These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Protecting groups like Boc play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . The use of Boc is ranked as "one of the most commonly used protective groups for amines" . Therefore, the future directions of N-Boc-N-(2-Cyanoethyl)glycine methyl ester could be in the field of peptide synthesis and other areas where protection of amines is required .
Propriétés
IUPAC Name |
methyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13(7-5-6-12)8-9(14)16-4/h5,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIECAIPOOZJSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC#N)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157135 | |
| Record name | N-(2-Cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
266353-19-9 | |
| Record name | N-(2-Cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266353-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)
![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)
![5-(Trimethylsilyl)benzo[d][1,3]dioxol-6-yl trifluoromethanesulfonate](/img/structure/B6316874.png)


![1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95%](/img/structure/B6316892.png)





![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)
